molecular formula C9H12Cl2N4 B2864183 3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride CAS No. 2551118-11-5

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride

Cat. No.: B2864183
CAS No.: 2551118-11-5
M. Wt: 247.12
InChI Key: NETLAKGFILHYPY-UHFFFAOYSA-N
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Description

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step reactions. . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

What sets 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile apart is its specific substitution pattern and the presence of both amino and cyano groups. These features contribute to its unique chemical reactivity and biological activity .

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-3-8-7-1-2-12-4-6(7)5-13-9(8)11;;/h5,12H,1-2,4H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETLAKGFILHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C(=C21)C#N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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